PD 166793 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor (IC50s = 6.1, 0.047, 0.012, 7.2, 7.9, 0.008, and 0.24 μM for MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13CD, and MMP-14CD, respectively). It reverses peroxynitrite-induced decreases in contraction cease time, a measure of cardiac contractility, in isolated rat ventricular myocytes when used at a concentration of 2 μM. In vivo, PD 166793 (2 mg/kg per day, p.o.) reduces left ventricular (LV) peak wall stress in a porcine model of congestive heart failure. It reduces LV dilation and preserves systolic function in a rat model of progressive heart failure. PD 166793 also inhibits age-associated increases in aortic gelatinase and interstitial collagenase activity and mean arterial pressure in rats.
PD-166793 is a cell-permeable biphenylsulfonylvaline compound that acts as a potent inhibitor against MMP-2, -3, and -13 (IC50 = 47, 12, and 8 nM, respectively) and a weaker inhibitor against AMP deaminase (20% inhibition at 0.1 µM), MMP-1, -7, -9, and -14 (IC50 = 6.1, 7.2, 7.9, and 0.24 µM, respectively). Shown to offer therapeutic benefits in vivo in various animal models of heart failure and diabetes.